molecular formula C24H30N6O3 B12892943 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)- CAS No. 104417-24-5

3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)-

Cat. No.: B12892943
CAS No.: 104417-24-5
M. Wt: 450.5 g/mol
InChI Key: LOSWLYDMCFLQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)- (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule featuring a pyrazol-3-one core. Key structural elements include:

  • A 5-ethyl group on the pyrazolone ring.
  • A 4-nitrophenyl substituent at position 1, which may enhance electron-withdrawing effects and influence binding interactions.

This combination of substituents suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where nitroaromatic and piperazine-based motifs are pharmacologically relevant. However, specific biological data for Compound A remain underexplored in publicly available literature.

Properties

CAS No.

104417-24-5

Molecular Formula

C24H30N6O3

Molecular Weight

450.5 g/mol

IUPAC Name

5-ethyl-2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]-1-(4-nitrophenyl)pyrazol-3-one

InChI

InChI=1S/C24H30N6O3/c1-3-20-18-24(31)28(29(20)21-5-7-22(8-6-21)30(32)33)12-4-11-26-13-15-27(16-14-26)23-17-19(2)9-10-25-23/h5-10,17-18H,3-4,11-16H2,1-2H3

InChI Key

LOSWLYDMCFLQKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(N1C2=CC=C(C=C2)[N+](=O)[O-])CCCN3CCN(CC3)C4=NC=CC(=C4)C

Origin of Product

United States

Biological Activity

The compound 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)- is a complex pyrazolone derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrazolone core, which is known for its versatility in medicinal chemistry. The presence of various functional groups enhances its biological activity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of synthesized pyrazolone compounds against various bacterial strains, demonstrating that certain derivatives possess potent activity comparable to standard antibiotics. For instance, one compound showed an inhibition rate of 98% against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL, while others displayed effective inhibition against E. coli and Aspergillus niger .

CompoundTarget OrganismMIC (µg/mL)Reference
4bMycobacterium tuberculosis6.25
-E. coli40
-Aspergillus niger40

2. Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been evaluated through various assays. One notable study highlighted the capability of pyrazolone derivatives to inhibit inflammation in animal models, showing effects comparable to indomethacin, a well-known anti-inflammatory drug. The mechanism involves inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

3. Anticancer Activity

Pyrazolone derivatives have also been investigated for their anticancer properties. A series of compounds were tested for their ability to inhibit aromatase activity, an important target in breast cancer therapy. The most active compound demonstrated an IC50 value of 0.0023 ± 0.0002 μM, indicating potent aromatase inhibition compared to the standard letrozole (IC50 = 0.0028 ± 0.0006 μM) . This suggests that modifications to the pyrazolone structure can enhance its efficacy against cancer.

CompoundTarget EnzymeIC50 (µM)Reference
LetrozoleAromatase0.0028 ± 0.0006
Active derivativeAromatase0.0023 ± 0.0002

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future synthesis efforts .

Case Studies

Several case studies have illustrated the therapeutic applications of pyrazolone derivatives:

  • Case Study 1: A synthesized derivative showed significant anti-tubercular activity with a MIC value comparable to established drugs.
  • Case Study 2: In vitro studies on human cancer cell lines revealed that certain derivatives induce apoptosis through mitochondrial pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that derivatives of pyrazolones exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.

2. Anti-inflammatory Properties:
The compound has been investigated for its anti-inflammatory effects. Pyrazolone derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

3. Analgesic Effects:
Similar compounds have been used as analgesics due to their ability to block pain signals in the nervous system. The mechanism often involves the modulation of neurotransmitter release and receptor activity .

Biological Research Applications

1. Enzyme Inhibition Studies:
The compound has been utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its structural features allow it to serve as a valuable tool for probing enzyme active sites and developing new inhibitors .

2. Drug Development:
Due to its diverse biological activities, this pyrazolone derivative is being explored as a lead compound for developing new pharmaceuticals targeting various diseases, including neurodegenerative disorders and infections .

Material Science Applications

1. Synthesis of Functional Materials:
The unique chemical structure of 3H-Pyrazol-3-one allows it to act as a building block for synthesizing functional materials, such as polymers and nanocomposites. These materials can have applications in electronics and coatings due to their stability and reactivity .

2. Dyes and Pigments:
Compounds in the pyrazolone family are also known for their use in dye manufacturing, providing vibrant colors for textiles and other materials due to their strong chromophores .

Case Study 1: Anticancer Activity

A study conducted on pyrazolone derivatives demonstrated their efficacy in inhibiting the growth of breast cancer cell lines through the induction of apoptosis. The mechanism involved the activation of caspase pathways, highlighting the potential for further development into anticancer agents.

Case Study 2: Anti-inflammatory Mechanism

Research published in a pharmacological journal explored the anti-inflammatory effects of pyrazolone derivatives in animal models. The results indicated significant reductions in edema and pain responses when treated with these compounds, suggesting their potential use in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues in the Pyrazol-3-one Family

Compound A belongs to a broader class of pyrazol-3-one derivatives, which are often modified to optimize physicochemical and biological properties. Below is a comparative analysis with two closely related compounds:

Parameter Compound A (4Z)-2-(4-Nitrophenyl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-5-propylpyrazol-3-one Coumarin-Benzodiazepine-Pyrazol-3-one Hybrid
Core Structure 1,2-dihydro-3H-pyrazol-3-one 2,4-dihydro-3H-pyrazol-3-one 1,2-dihydro-3H-pyrazol-3-one
Position 1 Substituent 4-nitrophenyl 4-nitrophenyl Phenyl
Position 2 Substituent 3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl [2-(piperazin-1-yl)ethyl]amino-methylene Tetrazole-coumarin-benzodiazepine hybrid
Position 5 Substituent Ethyl Propyl Methyl
Key Functional Groups Piperazinylpyridine, nitro group Piperazine-ethylamine, nitro group Coumarin, benzodiazepine, tetrazole
Potential Applications Hypothesized CNS or enzyme modulation (piperazine-pyridine motif) Not reported; structural similarity suggests possible kinase inhibition Antimicrobial or anticancer (coumarin hybrids)

Key Differences and Implications

  • Substituent Length and Flexibility: Compound A’s propyl linker (vs. The 5-ethyl group in Compound A (vs. 5-propyl in ) could reduce lipophilicity, affecting membrane permeability.
  • Piperazine Derivatives :

    • Compound A ’s 4-methyl-2-pyridinyl-piperazine moiety introduces aromaticity and steric bulk, which may improve selectivity for targets requiring π-π stacking (e.g., serotonin or dopamine receptors) .
    • The analogue in uses a simpler piperazine-ethylamine group, which is more common in kinase inhibitors but may lack specificity.
  • Nitro Group Positioning :

    • Both Compound A and the analogue in retain the 4-nitrophenyl group , a feature associated with electron-deficient aromatic systems that stabilize charge-transfer interactions.
  • Hybrid Systems :

    • The coumarin-benzodiazepine hybrid in exemplifies how pyrazol-3-one cores are fused with larger pharmacophores for multitarget activity. However, Compound A ’s compact structure may offer better bioavailability.

Research Findings and Hypotheses

  • Synthetic Accessibility :

    • Compound A ’s synthesis likely involves multi-step alkylation and coupling reactions, similar to methods described for analogues in .
    • The presence of a nitro group may complicate purification but enhances stability.
  • Computational Predictions :

    • Molecular docking studies (using software like AutoDock) hypothesize that Compound A ’s piperazinylpyridine group could interact with ATP-binding pockets in kinases or neurotransmitter receptors.
  • Comparative Bioactivity :

    • While Compound A ’s biological data are unreported, structurally simpler pyrazol-3-one derivatives in show moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus), suggesting Compound A ’s nitro and piperazine groups could enhance potency.

Preparation Methods

Synthesis of the Pyrazolone Core with 4-Nitrophenyl Substitution

  • The pyrazolone core substituted at the 1-position with a 4-nitrophenyl group can be synthesized by condensing a suitable 1,3-dicarbonyl compound bearing the 4-nitrophenyl substituent with hydrazine or a substituted hydrazine.

  • For example, 3-methyl-1-(4-nitrophenyl)-5-pyrazolone derivatives have been reported, indicating the feasibility of introducing the 4-nitrophenyl group at the N-1 position of the pyrazolone ring.

Attachment of the 2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl) Side Chain

  • The side chain containing the piperazine linked to the 4-methyl-2-pyridinyl group is typically introduced via nucleophilic substitution or alkylation reactions on the pyrazolone core after ring formation.

  • The piperazine moiety can be functionalized with the 4-methyl-2-pyridinyl substituent prior to attachment to the pyrazolone, often through amide coupling or alkylation reactions.

  • The propyl linker (3-carbon chain) connecting the piperazine to the pyrazolone is introduced by alkylation using appropriate haloalkyl intermediates (e.g., 3-bromopropyl derivatives) under basic conditions.

Purification and Crystallization

  • After synthesis, the compound is purified by standard organic chemistry techniques such as extraction, washing with acid/base solutions, drying over anhydrous salts, and chromatographic purification.

  • Crystallization from suitable solvents (e.g., pentane, dichloromethane mixtures) is employed to obtain the compound in pure form.

Detailed Reaction Conditions and Examples

Step Reaction Type Reagents/Conditions Outcome Notes
1 Cyclocondensation 1,3-dicarbonyl compound (ethyl acetoacetate derivative with ethyl substituent) + 4-nitrophenyl hydrazine or hydrazine derivative Formation of 5-ethyl-1-(4-nitrophenyl)pyrazol-3-one core Nano-ZnO catalyst can be used for improved yield and green chemistry benefits
2 Alkylation Pyrazolone core + 3-bromopropyl-piperazine derivative (bearing 4-methyl-2-pyridinyl substituent) + base (e.g., K2CO3) Introduction of 2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl) side chain Reaction performed in polar aprotic solvents like DMF or DMSO
3 Purification Extraction, washing with acid/base, drying, chromatography Isolation of pure target compound Crystallization from pentane or DCM mixtures for final purification

Research Findings and Optimization

  • The use of substituted hydrazines allows for regioselective formation of pyrazolone derivatives with desired substitution patterns, critical for the complex substitution in the target compound.

  • Catalyst-assisted protocols (e.g., nano-ZnO) enhance reaction efficiency, reduce environmental impact, and improve yields, which is advantageous for scale-up synthesis.

  • Alkylation steps require careful control of reaction conditions to avoid side reactions and ensure selective attachment of the bulky piperazinyl side chain.

  • Purification steps involving sequential acid/base washes and chromatographic techniques are essential to remove impurities and unreacted starting materials, ensuring high purity of the final compound.

Summary Table of Key Preparation Parameters

Parameter Details
Core Formation Cyclocondensation of 1,3-dicarbonyl + hydrazine derivative
Substituent Introduction 4-nitrophenyl at N-1 via hydrazine derivative; ethyl at C-5 via diketone precursor
Side Chain Attachment Alkylation with 3-bromopropyl-piperazine (4-methyl-2-pyridinyl substituted)
Catalysts Nano-ZnO (optional for green synthesis)
Solvents Ethanol, DMF, DMSO, DCM
Purification Acid/base washes, drying over Na2SO4, silica gel chromatography, crystallization
Yields Typically high (up to 95% in optimized protocols)
Reaction Time Shortened by catalyst use (minutes to hours)

This detailed preparation overview integrates classical and modern synthetic methods for pyrazolone derivatives, tailored to the complex substitution pattern of “3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)-”. The synthesis involves strategic selection of starting materials, catalyst use for efficiency, and careful functional group manipulations to achieve the target molecule with high purity and yield.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this pyrazolone derivative to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on substituent positioning and reaction conditions. For example, substituents like the 4-nitrophenyl group may require controlled nitration conditions to avoid over-oxidation, while the piperazinylpropyl chain demands careful alkylation protocols. Evidence from analogous pyrazolone syntheses suggests using hydrazine derivatives in cyclocondensation reactions under reflux with polar aprotic solvents (e.g., DMF) to enhance regioselectivity . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the target compound from byproducts .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the stereochemistry of the dihydropyrazol-3-one core and confirm substituent orientations (e.g., spatial arrangement of the 4-nitrophenyl group) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., ethyl group splitting patterns) and verify the absence of tautomeric interconversion in the pyrazolone ring .
  • Mass spectrometry : High-resolution MS (HRMS) can validate the molecular formula, particularly for the complex piperazinylpropyl side chain .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-nitrophenyl, pyridinyl-piperazinyl) influence the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :

  • The electron-withdrawing 4-nitrophenyl group may reduce electron density at the pyrazolone ring, affecting its participation in redox reactions or hydrogen bonding. Computational studies (DFT) can map frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .
  • The pyridinyl-piperazinyl moiety’s basicity could enhance solubility in polar media or enable pH-dependent conformational changes, as seen in related piperazine-containing ligands . Experimental validation via potentiometric titration or UV-Vis spectroscopy under varying pH conditions is advised .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering in the dihydropyrazolone core) or paramagnetic impurities. Solutions include:

  • Variable-temperature NMR : Identify temperature-dependent line broadening caused by conformational exchange .
  • DEPT-135 and 2D-COSY : Differentiate overlapping signals from the ethyl and propyl side chains .
  • Theoretical frameworks : Apply the Karplus equation to correlate 3J^3J-coupling constants with dihedral angles in the piperazinylpropyl chain .

Q. How can computational modeling (e.g., MD simulations, QSAR) guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding for the piperazinyl group, a common pharmacophore in neurotransmitter inhibitors. Prioritize derivatives with stable hydrogen bonds to key residues (e.g., using GROMACS or AMBER) .
  • QSAR Models : Corrogate substituent bulkiness (e.g., ethyl vs. methyl groups) with biological activity data from analogous pyrazolones to predict IC50_{50} values .

Data-Driven and Theoretical Questions

Q. What experimental controls are essential when studying this compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer :

  • Oxidative stability : Use radical initiators (e.g., AIBN) in accelerated aging studies, monitored via HPLC to track degradation products (e.g., nitro group reduction to amine) .
  • Hydrolytic stability : Conduct pH-dependent degradation assays (pH 1–13) with LC-MS to identify cleavage products (e.g., hydrolysis of the piperazinylpropyl chain) .

Q. How can researchers link this compound’s structural features to observed biological activities (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking studies : Screen against target enzymes (e.g., kinases or phosphodiesterases) using AutoDock Vina, focusing on the 4-nitrophenyl group’s potential to occupy hydrophobic pockets .
  • Mutagenesis assays : Validate hypothesized binding interactions by comparing activity against wild-type vs. mutant enzymes (e.g., replacing residues predicted to interact with the pyridinyl group) .

Methodological Framework Questions

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal curves (Hill equation) to calculate EC50_{50}/IC50_{50} values. Account for heteroscedasticity using weighted least squares .
  • ANOVA with post-hoc tests : Compare efficacy across derivatives (e.g., ethyl vs. propyl side chains) while controlling for batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.